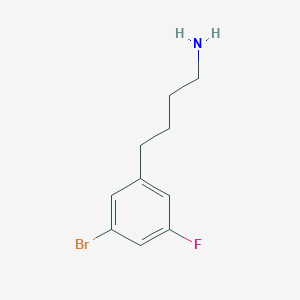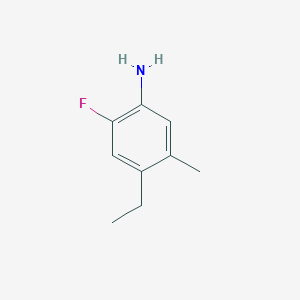![molecular formula C10H13NO B13489741 [1-(3-Aminophenyl)cyclopropyl]methanol](/img/structure/B13489741.png)
[1-(3-Aminophenyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Aminophenyl)cyclopropyl]methanol: is a cyclopropyl-containing compound with the molecular formula C10H13NO and a molecular weight of 163.2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of 3-nitrobenzyl chloride with cyclopropylmagnesium bromide to form the corresponding cyclopropyl derivative, which is then reduced to the amine using hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(3-Aminophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, such as cyclopropylamines, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogenation catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Cyclopropylamines
Substitution: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(3-Aminophenyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique cyclopropyl group imparts rigidity and strain, making it valuable in the study of reaction mechanisms and molecular interactions.
Biology: Its structural features allow it to act as a probe for investigating biological pathways.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of [1-(3-Aminophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can induce strain and rigidity in the molecule, affecting its binding affinity and specificity. This interaction can modulate various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
- [1-(4-Aminophenyl)cyclopropyl]methanol
- [1-(2-Aminophenyl)cyclopropyl]methanol
- [1-(3-Aminophenyl)cyclopropyl]ethanol
Comparison: Compared to its analogs, [1-(3-Aminophenyl)cyclopropyl]methanol exhibits unique properties due to the position of the amino group on the phenyl ring. This positional difference can influence its reactivity, binding affinity, and overall biological activity. The compound’s cyclopropyl group also contributes to its distinct chemical behavior, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
[1-(3-aminophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7,11H2 |
InChI-Schlüssel |
SCPGTXSWOPYILE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13489659.png)
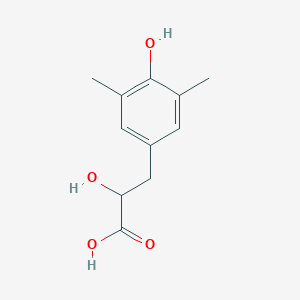

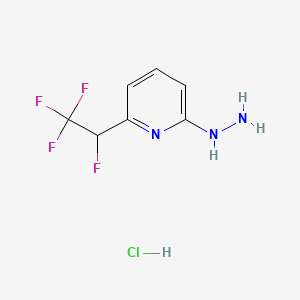
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13489680.png)
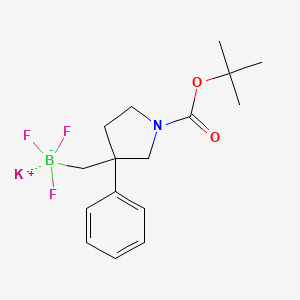

![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13489695.png)
![5-[(3-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489716.png)
![3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13489719.png)

